Anti-Bacterial Agents; Anti-Infective Agents, Urinary; Nucleic Acid Synthesis Inhibitors
Ofloxacin is used in the treatment of acute pelvic inflammatory disease (PID) caused by susceptible C. trachomatis or N. gonorrhoeae, but should not be used if QRNG may be involved or if in vitro susceptibility cannot be tested. /Included in US product label/
Ofloxacin is used in adults for the treatment of nongonococcal urethritis and cervicitis caused by Chlamydia trachomatis. /Included in US product label/
Ofloxacin is used in adults for the treatment of uncomplicated urinary tract infections (UTIs) (cystitis) caused by susceptible gram-negative bacteria, including Citrobacter diversus, ... Enterobacter aerogenes, ... Escherichia coli, Klebsiella pneumoniae, ... Proteus mirabilis, or Pseudomonas aeruginosa. /Included in US product label/
The drug also has been effective in a limited number of adults when used orally for the treatment of uncomplicated urinary tract infections caused by susceptible gram-positive bacteria, including Staphylococcus aureus, S. epidermidis, S. saprophyticus, Enterococcus faecalis (formerly Streptococcus faecalis), viridans streptococci, or Streptococcus agalactiae (group B streptococci). However, because of concerns about emergence of resistant strains of certain gram-positive bacteria (e.g., staphylococci) secondary to widespread use of quinolones, such use should be selective. /NOT included in US product label/
Ofloxacin is used in adults for the treatment of pyelonephritis and other complicated urinary tract infections caused by susceptible gram-negative bacteria, including ... C. freundii, Enterobacter, ... M. morganii, ... . rettgeri, ... . As with other anti-infectives, ofloxacin is more effective in the treatment of uncomplicated UTIs than in complicated infections./NOT included in US product label/
The US Working Group on Civilian Biodefense suggests that, based on in vitro data, oral ofloxacin can be considered an alternative agent for postexposure prophylaxis following suspected or confirmed exposure to aerosolized anthrax spores (inhalational anthrax) when oral ciprofloxacin and oral doxycycline are not available. These experts also suggest that oral ofloxacin can be considered an alternative for the treatment of inhalational anthrax when a parenteral regimen is not available (e.g., when there are supply or logistic problems because large numbers of individuals require treatment in a mass casualty setting). Although the CDC and other experts (e.g., US Working Group on Civilian Biodefense) recommend that treatment of inhalational anthrax be initiated with a multiple-drug parenteral regimen (ciprofloxacin or doxycycline and 1 or 2 other anti-infectives predicted to be effective), use of these parenteral regimens may not be possible if large numbers of individuals require treatment in a mass casualty setting and it may be necessary to use an oral regimen. Although there are no animal or human studies to date evaluating use of ofloxacin for treatment or prophylaxis of anthrax and fluoroquinolones other than ciprofloxacin currently are not included in CDC's recommended regimens, in vitro evidence suggests that other fluoroquinolones would be as effective as ciprofloxacin in treating anthrax. /NOT included in US product label/
Ofloxacin is used in men for the treatment of recurrent urinary tract infections and chronic prostatitis caused by susceptible E. coli. /Included in US product label/
Ofloxacin is used in adults for the treatment of pyelonephritis and other complicated urinary tract infections caused by susceptible gram-negative bacteria, including C. diversus, ... E. coli, K. pneumoniae, ... P. mirabilis, ... Ps. aeruginosa. As with other anti-infectives, ofloxacin is more effective in the treatment of uncomplicated UTIs than in complicated infections. /Included in US product label/
Ofloxacin is used in adults for the treatment of uncomplicated urinary tract infections (UTIs) (cystitis) caused by susceptible gram-negative bacteria, including ... C. freundii, ... E. cloacae, ... Morganella morganii, ... . /NOT included in US product label/
Ofloxacin is used in adults for the treatment of lower respiratory tract infections, including community-acquired pneumonia (CAP) and acute exacerbations of chronic bronchitis caused by susceptible Haemophilus influenzae or Streptococcus pneumoniae. /Included in US product label/
Ofloxacin has been used alone with some success for the treatment of acute exacerbations of bronchopulmonary Ps. aeruginosa infections in adults with cystic fibrosis. /NOT included in US product label/
Ofloxacin also has been effective when used for the treatment of lower respiratory tract infections caused by susceptible Moraxella catarrhalis, S. aureus, viridans streptococci, Enterobacteriaceae, or Ps. aeruginosa. /NOT included in US product labeling/
Oral ofloxacin has been used in the treatment of Helicobacter pylori infection and duodenal ulcer disease. /NOT included in US product labeling/
Oral ofloxacin is used for the short-term treatment of travelers' diarrhea or for the prevention of travelers' diarrhea in adults traveling for relatively short periods of time to high-risk areas. The most common cause of travelers' diarrhea worldwide is noninvasive enterotoxigenic strains of E. coli (ETEC), but travelers' diarrhea also can be caused by various other bacteria including enteroaggregative E. coli (EAEC), Campylobacter jejuni, Shigella, Salmonella, A. hydrophila, Plesiomonas shigelloides, Yersinia enterocolitica, V. parahaemolyticus, or non-O-group V. cholerae. n some cases, travelers' diarrhea is caused by a parasitic enteric pathogen (e.g., Giardia duodenalis [also known as G. lamblia or G. intestinalis], Cryptosporidium parvum, Cyclospora cayetanensis, Entamoeba histolytica, Dientamoeba fragilis) or viral enteric pathogen (e.g., rotavirus, norovirus).
Oral ofloxacin is used for the treatment of shigellosis caused by susceptible Shigella. /NOT included in US product label/
Oral ofloxacin has been effective when used in adults for the treatment of infectious diarrhea caused by susceptible strains of enterotoxigenic E. coli or Shigella. /NOT included in US product label/
Although efficacy of ofloxacin in the treatment of bone and joint infections has not been definitely established, oral ofloxacin has been effective when used in adults for the treatment of mild to moderate bone and joint infections, including osteomyelitis, caused by susceptible Escherichia coli, Enterobacter, Klebsiella oxytoca, K. pneumoniae, Proteus mirabilis, Pseudomonas aeruginosa, Serratia, Staphylococcus aureus, or S. epidermidis. /NOT included in US product label/
Oral ofloxacin has been effective when used alone or in conjunction with amikacin for the treatment of postoperative sternotomy wound or soft tissue infections caused by M. fortuitum. The drug also has been used effectively in a few patients for the treatment of M. fortuitum pulmonary or urinary tract infections. /NOT included in US product label/
Ofloxacin is used as an alternative agent in multiple-drug regimens used for the treatment of multibacillary lepros and also is used in a single-dose rifampin-based multiple-drug regimen for the treatment of single-lesion paucibacillary leprosy. /NOT included in US product label/
Fluoroquinolones, including ofloxacin, have been used in multiple-drug regimens for the treatment of active tuberculosis, usually in patients with infections caused by Mycobacterium tuberculosis resistant to first-line agents and in patients intolerant of some first-line agents. Although the potential role of fluoroquinolones and the optimal length of therapy have not been fully defined, the CDC, ATS, and IDSA state that use of fluoroquinolones as alternative agents for the treatment of active tuberculosis can be considered in patients with relapse, treatment failure, or M. tuberculosis resistant to isoniazid and/or rifampin or when first-line drugs cannot be tolerated. These experts state that fluoroquinolones should not be considered first-line agents for the treatment of tuberculosis caused by M. tuberculosis susceptible to first-line agents. /NOT included in US product label/
Oral ofloxacin has been recommended as one of several treatment options for the treatment of Legionnaires' disease. /NOT included in US product label/
Ofloxacin is used for the treatment of epididymitis most likely caused by sexually transmitted enteric bacteria (e.g., E. coli) or when culture or nucleic acid amplification tests are negative for N. gonorrhoeae. /NOT included in US product label/
Oral ofloxacin has been used as follow-up therapy in the treatment of disseminated gonococcal infections caused by susceptible N. gonorrhoeae. /NOT included in US product label/
Oral ofloxacin has been used in men and women for the treatment of acute, uncomplicated urethral and endocervical gonorrhea caused by susceptible Neisseria gonorrhoeae. Although fluoroquinolones (ciprofloxacin, levofloxacin, ofloxacin) were previously considered drugs of choice for the treatment of uncomplicated gonorrhea, the CDC currently states that fluoroquinolones should not be used for the treatment of gonorrhea or any associated infections that may involve Neisseria gonorrhoeae (e.g., pelvic inflammatory disease (PID), epididymitis). Neisseria gonorrhoeae with decreased susceptibility to fluoroquinolones (quinolone-resistant N. gonorrhoeae; QRNG) has been reported with increasing frequency worldwide and is widespread in the US. /Included in US product label/
The CDC and others state that ofloxacin can be considered an alternative agent for the treatment of urogenital chlamydial infections caused by C. trachomatis. /Included in US product label/
Oral ofloxacin has been used effectively for selective decontamination of the GI tract in granulocytopenic patients. It has been suggested that the drug may be particularly useful for prophylaxis of infection in these patients since it reduces or eradicates gram-negative bacteria from fecal flora but generally does not affect normal anaerobic fecal flora. Oral ofloxacin has been used with some success alone or in conjunction with other anti-infectives for prophylaxis of infection in neutropenic patients with leukemia or other malignancies and for empiric anti-infective therapy in febrile granulocytopenic patients. /NOT included in US product label/
Oral ofloxacin has been effective when used in adults for the treatment of typhoid fever (enteric fever) caused by susceptible strains of Salmonella typhi, including chloramphenicol-resistant strains. However, the precise role of fluoroquinolones compared with other anti-infectives in the treatment of typhoid fever remains to be established. /NOT included in US product label/
Ofloxacin has been used successfully in a limited number of patients for the treatment of various rickettsial infections. /NOT included in US product label/
Fluoroquinolones (e.g., ciprofloxacin, levofloxacin, ofloxacin) have been suggested as alternative agents for the treatment of plague caused by Yersinia pestis and also have been recommended for postexposure prophylaxis following a high risk exposure to Yersinia pestis, including exposure in the context of biologic warfare or bioterrorism. The recommendation for use of fluoroquinolones for treatment or prophylaxis of plague is based on results of in vitro and animal testing. Although human studies are not available, results of in vitro studies indicate that ofloxacin is active against Yersinia pestis and the drug has been effective for the treatment of murine plague infections. /NOT included in US product label/
Ofloxacin otic solution is instilled into the ear canal in patients with tympanostomy tubes for the treatment of acute otitis media caused by susceptible S. aureus, S. pneumoniae, H. influenzae, Moraxella catarrhalis, or P. aeruginosa. /Included in US product label/
Ofloxacin otic solution is instilled into the ear canal in patients with perforated tympanic membranes for the treatment of chronic suppurative otitis media (CSOM) caused by susceptible Staphylococcus aureus, Proteus mirabilis, or Pseudomonas aeruginosa. Because commercially available ofloxacin otic solution is sterile, unlike ciprofloxacin and hydrocortisone otic suspension (which is nonsterile), the ofloxacin otic solution can be used in the treatment of otic infections even when the tympanic membrane is perforated. /Included in US product label/
Ofloxacin otic solution is instilled into the ear canal for the treatment of otitis externa caused by susceptible Escherichia coli, Staphylococcus aureus or Pseudomonas aeruginosa. /Included in US product label/
Ofloxacin ophthalmic solution is used for the treatment of conjunctivitis caused by susceptible Enterobacter cloacae, Haemophilus influenzae, Proteus mirabilis, Pseudomonas aeruginosa, Staphylococcus aureus, Staphylococcus epidermidis, or Streptococcus pneumoniae. /Included in US product label/
Ofloxacin ophthalmic solution is used in the treatment of keratitis (corneal ulcers) caused by susceptible Pseudomonas aeruginosa, Propionibacterium acnes, Serratia marcescens, Staphylococcus aureus, S. epidermidis, or Streptococcus pneumoniae; the drug is designated an orphan drug by the US Food and Drug Administration (FDA) for this use. /Included in US product label/
Ofloxacin has been used alone in a limited number of patients for the treatment of brucellosis caused by Brucella canis, Brucella abortus, or Brucella melitensis. /NOT included in US product label/
Ofloxacin acts on DNA gyrase and toposiomerase IV, enzymes which, like human topoisomerase, prevents the excessive supercoiling of DNA during replication or transcription. By inhibiting their function, the drug thereby inhibits normal cell division.
Quinolone(s) (QNs) is widely used in infection therapy due to its good antimicrobial characteristics. However, QNs-induced arthropathy of immature animals has led to restrictions on the therapeutic use of these antimicrobial agents. The exact mechanism(s) of QNs-induced chondrotoxicity remain unknown. In the present study, .../the authors/ investigated the possible mechanism of ofloxacin (one typical QNs)-induced injuries of chondrocytes. Juvenile rabbit joint chondrocytes cultured in alginate microspheres were incubated with ofloxacin at concentrations of 0, 2, 5, 10, 20, and 40 microg/mL for up to 96 hr. Concentration of 10 microg/mL ofloxacin induced apoptosis of chondrocyte with visible apoptotic signs, including degradation of poly(ADP-ribose) polymerase, caspase-3 activation, and DNA ladder formation. Furthermore, extracellular signal-regulated kinase 1/2 (phospho-ERK1/2) and growth factor receptor-bound protein 2 (Grb2) were significantly reduced, and similar changes were also observed in the beta(1)-integrin receptor as assessed by immunoblotting. However, the mRNA level of beta(1)-integrin obtained from reverse transcription-polymerase chain reaction remained unchanged. Results of beta(1)-integrin immunoprecipitation have also shown that beta(1)-integrin did not interact with activated intracellular signaling proteins. In addition, ofloxacin did not induce apoptosis and decrease beta(1)-integrin expression in chondrocytes supplemented with Mg(2+), and the ofloxacin-induced apoptosis was caspase-8-dependent, inhibition of which did not affect the expression mode of phospho-ERK1/2 and beta(1)-integrin. Our results demonstrate that ofloxacin affects beta(1)-integrin receptor functions and the ERK mitogen-activated protein kinase signaling pathway, causing caspase-8-dependent apoptosis after exposure of 48 hr.
Quinolones are widely used in infection therapy due to their good antimicrobial characteristics. However, there potential joint chondrotoxicity on immature animals has stood in the way of the therapeutic application of these agents, the exact mechanism of which is still unclear. This study was undertaken to investigate the role of oxidative damage in ofloxacin (one typical quinolones)-induced arthropathy. Chondrocytes from juvenile rabbit joints were incubated with ofloxacin at concentrations of 0, 5, 10, 20, 40 and 80 ug/mL, respectively. The extent of oxidative damage was assessed by measuring the reactive oxygen species level, activities of antioxidant enzymes, and oxidative damage to some macromolecules. It was observed that ofloxacin induced a concentration-dependent increase in intracellular reactive oxygen species production, which may be an early mediator of ofloxacin cytotoxicity. Similarly, ofloxacin resulted in a significant lipid peroxidation, revealed by a concentration-dependent increase in the level of thiobarbituric acid reactive substances. At the same time, ofloxacin induced DNA damage in a concentration-dependent manner for 24 hr measured by comet assay, which may be a cause for overproduction of reactive oxygen species. Furthermore, antioxidant enzyme activities, such as glutathione peroxidase (GPx), catalase and superoxide dismutase (SOD), were rapidly decreased after treatment with ofloxacin. In addition, SOD decline and reactive oxygen species production were strongly inhibited, and the loss in cell viability was partly abated by additional glutathione (GSH), N-acetylcysteine (NAC) and dithiothreitol (DTT). In conclusion, these results clearly demonstrated that ofloxacin could induce oxidative stress, lipid peroxidation and DNA oxidative damage to chondrocytes.
Ofloxacin is a quinolone antimicrobial agent. The mechanism of action of ofloxacin and other fluoroquinolone antimicrobials involves inhibition of bacterial topoisomerase IV and DNA gyrase (both of which are type II topoisomerases), enzymes required for DNA replication, transcription, repair and recombination. Ofloxacin has in vitro activity against a wide range of gram-negative and gram-positive microorganisms. Ofloxacin is often bactericidal at concentrations equal to or slightly greater than inhibitory concentrations. Fluoroquinolones, including ofloxacin, differ in chemical structure and mode of action from aminoglycosides, macrolides and beta-lactam antibiotics, including penicillins. Fluoroquinolones may, therefore, be active against bacteria resistant to these antimicrobials. Resistance to ofloxacin due to spontaneous mutation in vitro is a rare occurrence (range: 10(-9) to 10(-11)). Although cross-resistance has been observed between ofloxacin and some other fluoroquinolones, some microorganisms resistant to other fluoroquinolones may be susceptible to ofloxacin.
Fluoroquinolones prolong the QT interval by blocking voltage-gated potassium channels, especially the rapid component of the delayed rectifier potassium current I(Kr), expressed by HERG (the human ether-a-go-go-related gene). According to the available case reports and clinical studies, moxifloxacin carries the greatest risk of QT prolongation from all available quinolones in clinical practice and it should be used with caution in patients with predisposing factors for Torsades de pointes (TdP).